sec-Butyl benzoate sec-Butyl benzoate
Brand Name: Vulcanchem
CAS No.: 3306-36-3
VCID: VC3883178
InChI: InChI=1S/C11H14O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
SMILES: CCC(C)OC(=O)C1=CC=CC=C1
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

sec-Butyl benzoate

CAS No.: 3306-36-3

Cat. No.: VC3883178

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

sec-Butyl benzoate - 3306-36-3

Specification

CAS No. 3306-36-3
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name butan-2-yl benzoate
Standard InChI InChI=1S/C11H14O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Standard InChI Key LSLWNAOQPPLHSW-UHFFFAOYSA-N
SMILES CCC(C)OC(=O)C1=CC=CC=C1
Canonical SMILES CCC(C)OC(=O)C1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

sec-Butyl benzoate is structurally defined by a benzoate group esterified to the secondary carbon of a butyl chain. Its IUPAC name, butan-2-yl benzoate, reflects this configuration. Key molecular descriptors include:

  • InChI Key: LSLWNAOQPPLHSW-UHFFFAOYSA-N

  • SMILES: CCC(C)OC(=O)C1=CC=CC=C1

  • Canonical SMILES: CCC(C)OC(=O)C1=CC=CC=C1 .

The compound’s chiral center at the sec-butyl group imparts stereochemical variability, with the (R)-enantiomer (CAS 5519-33-5) being of particular interest in fragrance applications due to its distinct olfactory properties .

Synthesis Methods

Conventional Esterification

The primary synthesis route involves acid-catalyzed esterification of benzoic acid with sec-butanol. Sulfuric acid or p-toluenesulfonic acid (PTSA) are traditional catalysts, achieving conversions exceeding 90% under reflux conditions . For example, a study by Komarova et al. demonstrated that using PTSA at 115–150°C yielded a 92% conversion of benzoic acid within 120 minutes .

Solid Acid Catalysis

Industrial processes favor solid acids like sodium pyrosulfate (Na2S2O7\text{Na}_2\text{S}_2\text{O}_7) for reduced corrosion and ease of reuse. A patent by CN103012151A detailed a two-step alcohol addition method:

  • Initial reaction with a 1:1 molar ratio of sec-butanol to benzoic acid at 130–140°C.

  • Post-reflux addition of excess alcohol to drive equilibrium, achieving 99% conversion with minimal waste .

Enzymatic and Green Chemistry Approaches

Emerging methods utilize lipases (e.g., Candida antarctica) in non-aqueous media, offering enantioselectivity for (R)-sec-butyl benzoate synthesis. These processes operate at milder temperatures (30–50°C) but face scalability challenges .

Physical and Chemical Properties

sec-Butyl benzoate exhibits the following properties:

PropertyValueSource
Density (20°C)1.005 g/cm³
Boiling Point241.1°C at 760 mmHg
Refractive Index (20°C)1.497
Flash Point101.4°C (closed cup)
Vapor Pressure (25°C)0.0366 mmHg
Solubility in Water0.12 g/L (20°C)

The compound’s low water solubility and high boiling point make it ideal for high-temperature applications, such as plasticizer formulations for polyvinyl chloride (PVC) .

Applications

Industrial Uses

  • Plasticizers: Enhances flexibility in PVC and cellulose-based polymers .

  • Solvents: Dissolves resins and cellulose ethers in coatings and adhesives .

  • Fragrances: The (R)-enantiomer contributes fruity notes in perfumes and food flavorings .

Pharmaceutical Research

sec-Butyl benzoate serves as a prodrug model in mycobacterial studies. Valente et al. demonstrated its hydrolysis by Mycobacterium smegmatis enzymes, suggesting potential for targeted drug delivery against tuberculosis .

Textile and Dyeing

As a dye carrier, it improves color fastness in polyester fabrics, operating at lower temperatures than conventional agents .

Metabolic Pathways and Toxicity

Upon exposure, sec-butyl benzoate undergoes rapid hydrolysis to benzoic acid, which conjugates with glycine in the liver to form hippuric acid, excreted renally. Key toxicological data:

  • Acute Toxicity: LD₅₀ (rat, oral) > 2,000 mg/kg .

  • Irritation: Mild skin and eye irritation at concentrations >10% .

  • Environmental Impact: EC₅₀ (Daphnia magna) = 12.4 mg/L, classifying it as toxic to aquatic life .

Regulatory limits include a workplace exposure limit (WEL) of 10 mg/m³ (8-hour TWA) under OSHA guidelines .

Research Advancements

Kinetic Modeling

A 2022 study optimized esterification kinetics using PTSA, determining activation energies of 58.40 kJ/mol (forward) and 57.70 kJ/mol (reverse). The equilibrium constant (KeqK_{\text{eq}}) at 150°C was 2.34, favoring ester formation .

Process Intensification

CN103012151A’s two-step alcohol addition reduced reaction time from 5 hours to 1.5 hours, cutting sec-butanol usage by 30% and energy consumption by 25% .

Biomedical Applications

In vitro studies showed that sec-butyl benzoate’s hydrolysis rate in Mycobacterium smegmatis homogenates (t₁/₂ = 15 min) exceeds that in human plasma (t₁/₂ = 6 hours), highlighting its potential as a tuberculosis prodrug .

Comparison with Analogous Esters

CompoundMolecular FormulaBoiling Point (°C)Key Application
Butyl benzoateC11H14O2\text{C}_{11}\text{H}_{14}\text{O}_{2}247.5PVC plasticizer
Ethyl benzoateC9H10O2\text{C}_9\text{H}_{10}\text{O}_2212.0Food flavoring
Methyl benzoateC8H8O2\text{C}_8\text{H}_8\text{O}_2199.6Solvent for cellulose

sec-Butyl benzoate’s lower volatility compared to methyl and ethyl esters enhances its suitability for high-temperature processes .

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